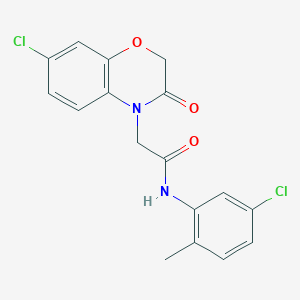![molecular formula C15H16N4O4S B12491663 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12491663.png)
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydropyrimidinyl group, an acetylamino group, and a sulfanyl linkage to a 3-methylphenylacetamide moiety.
Métodos De Preparación
The synthesis of 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the tetrahydropyrimidinyl core, which is achieved through the reaction of appropriate amines and carbonyl compounds.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the tetrahydropyrimidinyl intermediate with thiol-containing reagents under controlled conditions.
Acetylation: The acetylamino group is added via acetylation reactions using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the sulfanyl-tetrahydropyrimidinyl intermediate with 3-methylphenylacetamide using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the tetrahydropyrimidinyl ring can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
DNA Interaction: It may interact with DNA, disrupting replication and transcription processes, which is particularly relevant in its potential anticancer activity.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparación Con Compuestos Similares
Similar compounds to 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide include:
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide: This compound has a naphthalen-1-yl group instead of a 3-methylphenyl group, which may alter its biological activity and chemical properties.
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}-N-(3-chlorophenyl)acetamide:
Propiedades
Fórmula molecular |
C15H16N4O4S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-[(5-acetamido-4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H16N4O4S/c1-8-4-3-5-10(6-8)17-11(21)7-24-15-18-13(22)12(14(23)19-15)16-9(2)20/h3-6,12H,7H2,1-2H3,(H,16,20)(H,17,21)(H,18,19,22,23) |
Clave InChI |
FTTVVQIVPOVNEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)C(C(=O)N2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491591.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491599.png)
![4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B12491602.png)
![N-(4-{5-Amino-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]-1,2,3-triazol-1-YL}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B12491606.png)
![Acetamide, N-[4-(azepinyl)azophenylsulfonyl]-](/img/structure/B12491609.png)
![2,4-dichloro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12491611.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine](/img/structure/B12491612.png)

![N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12491625.png)
![2-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methylpropan-1-ol](/img/structure/B12491627.png)
![4-[(Abieta-8,11,13-trien-18-ylamino)methyl]benzoic acid](/img/structure/B12491629.png)

![Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12491635.png)

